molecular formula C8H8N2O B7777741 2-Hydroxy-2-(pyridin-4-yl)propanenitrile

2-Hydroxy-2-(pyridin-4-yl)propanenitrile

Cat. No.: B7777741
M. Wt: 148.16 g/mol
InChI Key: MKJRZVMONKJWTR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-hydroxy-2-pyridin-4-ylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-8(11,6-9)7-2-4-10-5-3-7/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJRZVMONKJWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, stability, and synthetic utility of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile. As a member of the pyridyl cyanohydrin class of compounds, it incorporates two highly valuable pharmacophores: the pyridine ring, a privileged scaffold in medicinal chemistry, and the cyanohydrin moiety, a versatile functional group for synthetic transformations.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and application of this potent building block. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction: The Strategic Value of Pyridyl Cyanohydrins

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. 2-Hydroxy-2-(pyridin-4-yl)propanenitrile sits at the confluence of two strategically important chemical motifs.

  • The Pyridine Scaffold: The pyridine ring is a bioisostere of a phenyl ring but offers unique advantages. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated, enhancing solubility and allowing for critical interactions with biological targets.[2] This has led to its incorporation into a vast array of FDA-approved drugs, including omeprazole, isoniazid, and nifedipine.[1][4] Pyridine derivatives exhibit a wide spectrum of biological activities, from anticancer to antimicrobial, making them a focal point of medicinal chemistry.[5][6]

  • The Cyanohydrin Functional Group: Cyanohydrins are characterized by a hydroxyl and a cyano group attached to the same carbon atom.[7] This arrangement makes them exceptionally versatile synthetic intermediates.[3] The nitrile can be hydrolyzed to carboxylic acids or reduced to primary amines, while the hydroxyl group offers a handle for further derivatization. They are key precursors in the synthesis of α-hydroxy acids, β-amino alcohols, and other structures of significant pharmaceutical interest.[3][8]

The combination of these two groups in 2-Hydroxy-2-(pyridin-4-yl)propanenitrile creates a chiral building block with immense potential for constructing complex molecules and exploring novel chemical space in drug development programs.

Synthesis and Purification

The synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile is achieved via the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-acetylpyridine.[7][9] The choice of cyanide source and catalyst is critical to ensure a safe and efficient reaction, minimizing the reversion to starting materials.

Proposed Synthetic Pathway

The core of the synthesis is the cyanohydrin reaction.[9] The primary precursor is 4-acetylpyridine, which is commercially available. The reaction involves the attack of a nucleophilic cyanide source on the electrophilic carbonyl.

G cluster_synthesis Synthesis Workflow Start 4-Acetylpyridine (Starting Material) Reaction Nucleophilic Addition (Catalyst: Base or Lewis Acid) Start->Reaction Reagent Cyanide Source (e.g., TMSCN, KCN/HCN) Reagent->Reaction Product_Crude Crude 2-Hydroxy-2- (pyridin-4-yl)propanenitrile Reaction->Product_Crude Work-up Purification Purification (Column Chromatography) Product_Crude->Purification Product_Pure Pure Product Purification->Product_Pure

Caption: Proposed workflow for the synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile.

Experimental Protocol: Synthesis

This protocol describes a common method for cyanohydrin formation. Causality: Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid or base is often preferred over HCN/NaCN in a research setting. It is generally less hazardous and the resulting silyl-protected cyanohydrin is more stable, allowing for easier workup and purification before a final deprotection step.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-acetylpyridine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

  • Reagent Addition: Slowly add trimethylsilyl cyanide (TMSCN, ~1.1 eq) to the stirred solution.

  • Catalysis: Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), or a base.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Deprotection: Upon completion, carefully quench the reaction by adding a mild aqueous acid solution (e.g., 1M HCl) at 0 °C. This hydrolyzes the silyl ether to yield the desired hydroxyl group.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The use of a small amount of triethylamine (~0.1%) in the eluent can prevent streaking on the column, but care must be taken as basic conditions can promote decomposition.

Physicochemical Properties and Stability

Understanding the stability profile of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile is critical for its successful use and storage. Like most cyanohydrins, it exists in an equilibrium with its carbonyl precursor, which is sensitive to environmental conditions.[10][11]

Compound Properties
PropertyValue
IUPAC Name 2-Hydroxy-2-(pyridin-4-yl)propanenitrile
CAS Number 89976-64-7[12]
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Expected to be a white to off-white solid
Stability Profile

The primary pathway for decomposition is the retro-cyanohydrin reaction, which regenerates 4-acetylpyridine and hydrogen cyanide.[11] This equilibrium is highly dependent on pH and temperature.

  • pH Stability: The compound is most stable under neutral to slightly acidic conditions (pH 4-7).[13] Under basic conditions, the equilibrium is strongly shifted towards the starting materials due to the deprotonation of the hydroxyl group, which facilitates the elimination of the cyanide anion.[11]

  • Thermal Stability: Cyanohydrins can be thermally labile.[10] Heating, particularly during distillation or in the high-temperature inlet of a gas chromatograph, can cause significant decomposition.[14] This is a critical consideration for analytical method development.

  • Storage and Stabilization: For long-term storage, the compound should be kept in a cool, dark, and dry place. The addition of a non-volatile acid stabilizer, such as 0.01-1% by weight of citric acid or boric acid, can effectively inhibit decomposition by ensuring the environment remains acidic.[8]

G cluster_stability Stability Equilibrium cluster_conditions Cyanohydrin 2-Hydroxy-2-(pyridin-4-yl)propanenitrile Ketone 4-Acetylpyridine + HCN Cyanohydrin->Ketone Basic pH High Temp Acidic Favored in Acidic pH Basic Favored in Basic pH

Caption: Equilibrium between the cyanohydrin and its precursors under different conditions.

Spectral and Analytical Characterization

Confirming the structure and purity of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile requires a multi-technique analytical approach.

Expected Spectroscopic Signatures
  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Pyridine Protons: Two sets of doublets in the aromatic region (~8.6 ppm and ~7.4 ppm), characteristic of a 4-substituted pyridine ring.

    • Methyl Protons: A singlet around ~1.7 ppm.

    • Hydroxyl Proton: A broad singlet whose chemical shift is concentration and solvent-dependent.

  • ¹³C NMR:

    • Quaternary Carbon (C-OH, CN): A peak around ~70 ppm.

    • Nitrile Carbon (C≡N): A peak around ~120 ppm.

    • Pyridine Carbons: Peaks in the aromatic region (~121-150 ppm).

    • Methyl Carbon: A peak in the aliphatic region (~25 ppm).

  • IR Spectroscopy (ATR):

    • O-H Stretch: A broad absorption band around 3400 cm⁻¹.

    • C≡N Stretch: A weak but sharp absorption band around 2240 cm⁻¹.

    • Aromatic C=C/C=N Stretches: Absorptions in the 1600-1400 cm⁻¹ region.

  • Mass Spectrometry (ESI+):

    • Molecular Ion: [M+H]⁺ at m/z 149.07.

    • Key Fragments: Loss of HCN (m/z 122.06) and loss of the propanenitrile moiety to give the pyridyl cation.

Protocol: Analytical Characterization Workflow
  • Purity Assessment (HPLC): Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile in water (with 0.1% formic or acetic acid to ensure stability). Detection at 254 nm.

  • Identity Confirmation (LC-MS): Couple the HPLC method to an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight of the main peak.

  • Structural Elucidation (NMR): Dissolve a pure sample in a suitable deuterated solvent and acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the connectivity and assign all signals.

  • Functional Group Analysis (IR): Obtain an infrared spectrum to confirm the presence of the key hydroxyl and nitrile functional groups.

  • Thermal Stability Check (GC-MS): If GC analysis is required, first test the stability. Inject a derivatized sample (e.g., the TMS-ether) to prevent on-column decomposition. Compare this to the injection of the underivatized material; the appearance of a 4-acetylpyridine peak would confirm thermal lability.[14]

Reactivity and Synthetic Utility

The true value of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile lies in its potential for elaboration into more complex molecules. The nitrile group is a synthetic linchpin for various transformations.

  • Hydrolysis to α-Hydroxy Acids: Treatment with strong aqueous acid (e.g., HCl) or base followed by acidic workup will hydrolyze the nitrile to a carboxylic acid, yielding 2-hydroxy-2-(pyridin-4-yl)propanoic acid, a valuable chiral acid.

  • Reduction to β-Amino Alcohols: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This yields 1-amino-2-(pyridin-4-yl)propan-2-ol, a critical scaffold in many pharmaceutical agents.

G cluster_reactivity Key Synthetic Transformations Start 2-Hydroxy-2-(pyridin-4-yl) propanenitrile Acid α-Hydroxy-Carboxylic Acid Start->Acid H₃O⁺ / Heat Amine β-Amino Alcohol Start->Amine 1. LiAlH₄ 2. H₂O

Caption: Major synthetic routes utilizing 2-Hydroxy-2-(pyridin-4-yl)propanenitrile.

Safety and Handling

Due to the presence of the cyanohydrin and pyridine moieties, this compound must be handled with appropriate caution.

  • Hazard Identification: Based on related compounds, 2-Hydroxy-2-(pyridin-4-yl)propanenitrile is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause serious skin and eye irritation.[15][16][17] The most significant acute hazard is the potential release of highly toxic hydrogen cyanide (HCN) gas upon decomposition, especially in basic solutions or upon exposure to strong acids.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust. Ensure a safety shower and eyewash station are accessible.[15]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires specialized disposal procedures.

Conclusion

2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a high-value synthetic intermediate that marries the desirable electronic and biological properties of the pyridine ring with the versatile reactivity of the cyanohydrin functional group. While its inherent instability requires careful handling and strategic protocol design, its potential as a precursor to valuable chiral α-hydroxy acids and β-amino alcohols makes it a compelling building block for medicinal chemistry and drug development. A thorough understanding of its stability, reactivity, and analytical characteristics, as outlined in this guide, is the key to unlocking its full synthetic potential.

References

  • Oreate AI. (2026, January 28). Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation.
  • Chemistry Stack Exchange. (2021, November 12). Mechanism for hydrolysis of cyanohydrin. Chemistry Stack Exchange.
  • Google Patents. CA2271607C - Process for stabilizing cyanohydrins.
  • Reddit. (2024, May 6). Cyanohydrin stability on GC. Reddit.
  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Chemistry LibreTexts.
  • EvitaChem. Buy 2-(Pyridin-4-YL)propanenitrile (EVT-1627011). EvitaChem.
  • Leyan. (2023, April 27).
  • Safety D
  • Cheméo. Chemical Properties of Propanenitrile, 2-hydroxy- (CAS 78-97-7). Cheméo.
  • TCI Chemicals.
  • Fisher Scientific. (2025, December 19).
  • 2-HYDROXYPROPANENITRILE CAS N°: 78-97-7.
  • BLDpharm. 89976-64-7|2-Hydroxy-2-(pyridin-4-yl)propanenitrile. BLDpharm.
  • PubChem. 2-Methyl-2-(pyridin-4-yl)propanenitrile. PubChem.
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Frontiers. (2022, November 18). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers.
  • EnPress Publisher LLC. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • PharmaBlock. Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • ChemicalBook. (R)-3-hydroxy-3-(pyridin-4-yl)propanenitrile. ChemicalBook.
  • Wikipedia. Cyanohydrin. Wikipedia.
  • Royal Society of Chemistry. (2016, June 1). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry.
  • Taylor & Francis Online. (2022, June 20).
  • Save My Exams. (2025, June 23). Hydroxynitrile - A level Chemistry Revision Notes. Save My Exams.

Sources

2-Hydroxy-2-(pyridin-4-yl)propanenitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 89976-64-7 Synonyms: 4-Acetylpyridine cyanohydrin;


-Cyano-

-methyl-4-pyridinemethanol Molecular Formula:

Molecular Weight: 160.17 g/mol [1]

Part 1: Executive Summary & Chemical Identity[1]

2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a critical heterocyclic building block used in the synthesis of gem-disubstituted pyridine derivatives .[1] It serves as a strategic intermediate for introducing a quaternary carbon center adjacent to a pyridine ring—a structural motif increasingly prevalent in kinase inhibitors, antifungal agents, and unnatural amino acid synthesis.

Unlike simple aliphatic cyanohydrins, this compound exhibits a dynamic equilibrium between formation and dissociation (retro-cyanohydrin reaction), driven by the electron-deficient nature of the pyridine ring. Successful utilization requires strict control over pH and temperature to prevent the release of toxic hydrogen cyanide (HCN) and the regeneration of the starting ketone.

Core Identifiers Table[1]
ParameterSpecification
CAS Number 89976-64-7
IUPAC Name 2-Hydroxy-2-(pyridin-4-yl)propanenitrile
SMILES CC(O)(C#N)c1ccncc1
InChI Key JOTLMTYVEFIXPL-UHFFFAOYSA-N
Appearance Pale yellow oil or low-melting solid (often generated in situ)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa ~11.5 (hydroxyl group), subject to rapid dissociation at pH > 8

Part 2: Strategic Importance in Drug Discovery

In medicinal chemistry, the introduction of a methyl group and a polar functionality (hydroxyl or nitrile) at the benzylic position (gem-disubstitution) restricts conformational freedom, often improving the binding affinity of small molecules to protein targets.

Key Applications:

  • Quaternary Amino Acid Synthesis: Hydrolysis of the nitrile followed by amination (or Strecker synthesis variations) yields

    
    -methyl-
    
    
    
    -(4-pyridyl)glycine analogs.[1]
  • Chiral Auxiliaries: Resolution of the racemic cyanohydrin provides chiral synthons for asymmetric synthesis.

  • Metabolic Stability: The quaternary center blocks metabolic oxidation at the benzylic position, a common clearance pathway for pyridine-containing drugs.

Part 3: Synthetic Pathways & Mechanism

The synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a nucleophilic addition of cyanide to 4-acetylpyridine.[1] While traditional methods use KCN/HCl, the Silyl Cyanation (TMSCN) route is preferred in modern research settings due to higher safety profiles, better yields, and the ability to isolate the stable O-TMS intermediate.

Mechanism & Stability Diagram

The following diagram illustrates the equilibrium challenge and the stabilization strategy using Trimethylsilyl cyanide (TMSCN).

ReactionPathway Ketone 4-Acetylpyridine (CAS 1122-54-9) Unstable Free Cyanohydrin (Unstable Equilibrium) Ketone->Unstable + HCN (Reversible) Stable O-TMS Protected Nitrile (Stable Intermediate) Ketone->Stable + TMSCN (Catalytic) HCN HCN / KCN TMSCN TMSCN / ZnI2 Unstable->Ketone pH > 7 Product 2-Hydroxy-2-(pyridin-4-yl) propanenitrile Stable->Product Mild Acid Hydrolysis

Caption: Figure 1. Synthesis pathways contrasting the reversible KCN route with the irreversible, stable TMSCN route.

Part 4: Experimental Protocol (TMSCN Method)

Methodology Rationale: The traditional KCN/Acetic Acid method often results in low yields due to the basicity of the pyridine ring, which can buffer the reaction and promote retro-aldol decomposition. The TMSCN (Trimethylsilyl cyanide) method, catalyzed by Zinc Iodide (


), is a self-validating protocol that drives the reaction to completion by trapping the alkoxide as a silyl ether.
Materials
  • Substrate: 4-Acetylpyridine (1.0 eq)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 eq)

  • Catalyst: Zinc Iodide (

    
    ) (0.05 eq) or 
    
    
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow
  • Activation:

    • Flame-dry a 2-neck round bottom flask under Argon atmosphere.

    • Add 4-Acetylpyridine (10 mmol) and anhydrous DCM (20 mL).

    • Add catalytic

      
       (0.5 mmol). Stir for 10 minutes until dissolved.
      
  • Addition:

    • Cool the solution to 0°C (ice bath).

    • Add TMSCN (12 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the ketone spot indicates conversion to the silyl ether.

  • Desilylation (Isolation of Free Cyanohydrin):

    • Note: If the O-TMS protected form is desired for stability, skip this step and proceed to evaporation.[1]

    • To isolate the free hydroxyl compound: Add 3M HCl (10 mL) and stir vigorously for 30 minutes at 0°C.

    • Critical Step: Adjust pH to ~4–5 using saturated

      
      . Do not exceed pH 7 , as the free cyanohydrin will decompose back to the ketone and HCN in alkaline solution.
      
  • Workup:

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine.[2]

    • Dry over

      
       and concentrate in vacuo at low temperature (<30°C) .
      

Part 5: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignatureInterpretation
IR Spectroscopy 2240 cm⁻¹ (Weak)Characteristic

stretch.[1]
IR Spectroscopy 3300–3400 cm⁻¹ (Broad)O-H stretch (absent in O-TMS protected form).
¹H NMR (CDCl₃)

1.85 (s, 3H)
Methyl group (

) adjacent to chiral center.
¹H NMR (CDCl₃)

7.50 (d), 8.65 (d)
Pyridine ring protons (AA'BB' system).
¹H NMR (CDCl₃)

5.5–6.0 (bs, 1H)
Hydroxyl proton (exchangeable with

).
¹³C NMR ~119 ppmNitrile carbon (

).
¹³C NMR ~70 ppmQuaternary carbon (

).

Part 6: Downstream Transformations

This intermediate is rarely the end product. It serves as a divergence point for creating complex functionalities.

Downstream CN 2-Hydroxy-2-(pyridin-4-yl) propanenitrile Acid α-Hydroxy Acid (Hydrolysis: HCl/H2O) CN->Acid Acidic Hydrolysis Amide α-Acetamido Nitrile (Ritter Reaction) CN->Amide Ac2O / H2SO4 Amine β-Amino Alcohol (Reduction: LiAlH4) CN->Amine Reduction

Caption: Figure 2. Primary synthetic diversifications from the cyanohydrin scaffold.

Part 7: Safety & Handling (Critical)

Hazard Class: Acute Toxin (Oral/Inhalation/Dermal).

  • Cyanide Generation: In the presence of moisture and base (pH > 7), this compound hydrolyzes to release Hydrogen Cyanide (HCN) gas.

    • Protocol: Always handle in a functioning fume hood.

    • Waste: Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Storage: Store at -20°C under inert atmosphere (Argon). The compound is thermally unstable and may darken (polymerize) upon standing at room temperature.

References

  • Organic Syntheses. (n.d.). General Procedures for Cyanohydrin Formation. Organic Syntheses, Coll. Vol. 4, p. 4. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Cyanides. Retrieved from [Link]

Sources

Role of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile, a heterocyclic cyanohydrin of significant interest in medicinal chemistry. We delve into its synthesis, chemical properties, and its multifaceted role as a versatile building block for the development of novel therapeutic agents. The narrative emphasizes the strategic importance of both the pyridine ring and the cyanohydrin moiety in molecular design, particularly in the context of enzyme inhibition. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights for leveraging this compound in their research endeavors.

Introduction: The Strategic Importance of a Hybrid Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount. 2-Hydroxy-2-(pyridin-4-yl)propanenitrile emerges as a compelling starting point, embodying a unique convergence of two pharmacologically significant motifs: a pyridine ring and a cyanohydrin functional group.

  • The Pyridine Moiety: As a bioisostere of a phenyl ring, the pyridine heterocycle is a privileged structure in medicinal chemistry. The nitrogen atom introduces a hydrogen bond acceptor and a locus of basicity, enabling critical interactions with biological targets that are not possible with a simple carbocyclic ring. Pyridine derivatives are known to interact with the iron of heme systems, making them particularly relevant for targeting metalloenzymes like Cytochrome P450s (CYPs).[1][2][3]

  • The Cyanohydrin Group: This functional group, containing a hydroxyl and a nitrile on the same carbon, is far more than a simple synthetic intermediate.[4] It is an effective "anchoring group," capable of forming specific, non-covalent interactions with enzyme active sites.[5][6] The stereocenter created during its formation also introduces chirality, a critical consideration for selective pharmacology.[7][8]

The combination of these two features in a single, relatively simple molecule provides a powerful platform for generating libraries of diverse and biologically active compounds. This guide will explore the synthesis, reactivity, and strategic application of this valuable scaffold.

Synthesis and Chemical Characterization

The accessibility of a chemical scaffold is crucial for its widespread adoption. 2-Hydroxy-2-(pyridin-4-yl)propanenitrile can be reliably synthesized via the nucleophilic addition of a cyanide source to 4-acetylpyridine.

General Synthesis Scheme

The core reaction involves the attack of a cyanide nucleophile (CN⁻) on the electrophilic carbonyl carbon of 4-acetylpyridine. This is followed by protonation of the resulting alkoxide intermediate to yield the final cyanohydrin product.[9][10]

G cluster_reactants Reactants cluster_product Product r1 4-Acetylpyridine r2 NaCN / H₂SO₄ (aq) or TMSCN r1_img r1_img p1_img p1_img r1_img->p1_img + NaCN / H⁺ p1 2-Hydroxy-2-(pyridin-4-yl)propanenitrile

Caption: Synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile.

Detailed Laboratory Protocol: Synthesis from 4-Acetylpyridine

This protocol describes a standard laboratory procedure for the cyanohydrin formation.

Disclaimer: This procedure involves highly toxic cyanide salts. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). An emergency cyanide antidote kit must be available.

Materials:

  • 4-Acetylpyridine

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyridine in water. Cool the flask in an ice bath to 0-5 °C.

  • Cyanide Addition: Separately, prepare a solution of sodium cyanide in water. Slowly add the NaCN solution to the stirred solution of 4-acetylpyridine.

  • Acidification: While maintaining the temperature below 10 °C, add dilute sulfuric acid dropwise to the reaction mixture. The pH should be adjusted to approximately 4-5 to facilitate the formation of HCN in situ while maintaining a sufficient concentration of the CN⁻ nucleophile.[9]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-Hydroxy-2-(pyridin-4-yl)propanenitrile.

Physicochemical Properties & Reactivity

The utility of this scaffold is defined by its key chemical features.

PropertyValue
CAS Number 89976-64-7[11]
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Typically a solid at room temperature
Key Functional Groups Pyridine, Tertiary Alcohol, Nitrile

The functional groups offer multiple handles for synthetic diversification:

G cluster_nitrile Nitrile Reactions cluster_hydroxyl Hydroxyl Reactions start 2-Hydroxy-2- (pyridin-4-yl)propanenitrile acid Carboxylic Acid (via Hydrolysis) start->acid H₃O⁺, Δ amine Primary Amine (via Reduction) start->amine 1. LiAlH₄ 2. H₂O ether Ether Derivative (Williamson Synthesis) start->ether 1. NaH 2. R-X ester Ester Derivative (Acylation) start->ester Acyl Chloride, Pyridine

Caption: Key synthetic transformations of the scaffold.

Core Applications in Medicinal Chemistry

The true value of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile lies in its application as a precursor to potent and selective bioactive molecules. The pyridine ring, in particular, has been extensively exploited to target heme-containing enzymes.

Targeting Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins involved in the metabolism of a vast array of endogenous and xenobiotic compounds.[1] Specific CYP isozymes are validated drug targets for various diseases, including cancer and metabolic disorders.[1][3][12]

Mechanism of Inhibition: The nitrogen atom of the pyridine ring can coordinate directly with the heme iron atom in the active site of CYP enzymes.[1][2] This interaction can block substrate access and inhibit enzyme activity. The rest of the molecule serves to provide selectivity and additional binding interactions with the protein's active site. For example, steroidal derivatives containing a pyridin-4-yl moiety have been synthesized and shown to be potent inhibitors of CYP1B1, an enzyme implicated in cancer.[1]

G Conceptual Model of CYP Inhibition cluster_enzyme CYP Enzyme Active Site heme Heme Group fe Fe pocket Hydrophobic Binding Pocket residue Active Site Residue (e.g., Tryptophan 281 in CYP8B1) inhibitor Pyridinyl Inhibitor (Derived Scaffold) inhibitor->fe Coordination Bond inhibitor->pocket Hydrophobic Interactions pyridine_N

Caption: Pyridine nitrogen coordinating with CYP heme iron.

A Scaffold for Diverse Biological Targets

Beyond CYPs, the pyridine-cyanohydrin core is a launchpad for developing inhibitors and modulators of other targets:

  • Protease Inhibition: Cyanohydrins have been identified as effective anchoring groups for the non-covalent inhibition of cysteine proteases, such as the EV71 3C protease, a target for antiviral drug discovery.[5][6] The hydroxyl and nitrile groups can form specific hydrogen bonds with the catalytic residues.

  • Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, where it often forms a key hydrogen bond with the "hinge" region of the ATP-binding pocket. Derivatives of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile could be elaborated to fit this paradigm.

  • Receptor Ligands: Pyridine-containing molecules have been developed as selective ligands for various receptors, including nicotinic acetylcholine receptors.[13]

Experimental Workflow and Biological Evaluation

A typical drug discovery workflow starting from this scaffold involves synthesis, purification, and biological screening.

General Workflow

G A Synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile B Purification & Characterization (NMR, MS) A->B C Synthetic Elaboration (Library Generation) B->C D Primary Biological Screening (e.g., Enzyme Inhibition Assay) C->D E Hit Identification & SAR Analysis D->E F Lead Optimization (Potency, Selectivity, ADME) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow starting from the core scaffold.

Protocol: Representative CYP Inhibition Assay (EROD Assay)

To evaluate the potential of derivatives to inhibit CYP1B1, a common method is the ethoxyresorufin-O-deethylase (EROD) assay.[1]

Principle: This is a fluorescence-based assay. The substrate, 7-ethoxyresorufin, is non-fluorescent. CYP1B1 metabolizes it into resorufin, which is highly fluorescent. An inhibitor will reduce the rate of resorufin formation, leading to a decrease in the fluorescence signal.

Materials:

  • Recombinant human CYP1B1 enzyme

  • 7-Ethoxyresorufin substrate

  • NADPH (cofactor)

  • Test compounds (derivatives of the scaffold) dissolved in DMSO

  • Potassium phosphate buffer

  • 96-well black microplates

  • Fluorescence plate reader (Excitation ~530 nm, Emission ~590 nm)

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in buffer.

  • Incubation: To each well of the microplate, add the CYP1B1 enzyme, buffer, and the test compound (or DMSO for control). Allow to pre-incubate for 5-10 minutes at 37 °C.

  • Initiation: Initiate the reaction by adding a mixture of 7-ethoxyresorufin and NADPH.

  • Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the increase in fluorescence over time (kinetic mode) or after a fixed time point (e.g., 30 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a chemically tractable and strategically valuable scaffold in medicinal chemistry. Its true potential is realized not as a final drug but as a versatile starting point for creating more complex and highly functionalized molecules. The convergence of a heme-coordinating pyridine ring and a protein-anchoring cyanohydrin group provides a robust foundation for the structure-based design of enzyme inhibitors.

Future research should focus on:

  • Enantioselective Synthesis: Developing efficient enzymatic or asymmetric catalytic methods to access single enantiomers of the scaffold, which is crucial for improving pharmacological selectivity and reducing off-target effects.[8]

  • Scaffold Elaboration: Systematically exploring the synthetic transformations outlined in this guide to build diverse chemical libraries.

  • Target Expansion: Screening these libraries against a broader range of therapeutic targets, including kinases, proteases, and other metalloenzymes, to uncover new therapeutic opportunities.

By understanding the fundamental chemistry and strategic value of this scaffold, drug discovery teams can accelerate their efforts to develop the next generation of innovative medicines.

References

  • Caron, C., et al. (2020). Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Lee, S., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Available at: [Link]

  • Prabhu, S., et al. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. OAE Publishing Inc. Available at: [Link]

  • Drsman, D., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed. Available at: [Link]

  • Wikipedia contributors. (n.d.). Cyanohydrin. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. ACS Publications. Available at: [Link]

  • Wang, Y., et al. (2015). Cyanohydrin as an Anchoring Group for Potent and Selective Inhibitors of Enterovirus 71 3C Protease. PubMed. Available at: [Link]

  • Osaka University. (2016). Breakthrough improves method for synthesizing cyanohydrins as pharmaceutical precursors. ScienceDaily. Available at: [Link]

  • Drsman, D., et al. (2023). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. ResearchGate. Available at: [Link]

  • Fuhshuku, K., & Asano, Y. (2011). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Taylor & Francis Online. (n.d.). Biological activity – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. ChemTube3D. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]

  • Ibrahim, M. M., et al. (2022). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]

  • Szkatuła, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • OECD SIDS. (n.d.). 2-HYDROXYPROPANENITRILE. OECD. Available at: [Link]

  • Clark, J. (n.d.). The Preparation of Nitriles. Chemguide. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Hydroxy-2-(pyridin-4-yl)acetonitrile. Pharmaffiliates. Available at: [Link]

  • Fiveable. (n.d.). 2-hydroxy-2-phenylpropanenitrile Definition. Fiveable. Available at: [Link]

  • Goalby, N. (n.d.). Carbon–carbon bond formation. chemrevise.org. Available at: [Link]

  • Save My Exams. (n.d.). Hydroxynitrile. Save My Exams. Available at: [Link]

  • European Patent Office. (n.d.). A process for producing nitrile compounds. Google Patents.
  • MySkinRecipes. (n.d.). 2-(4-hydroxyphenyl)propanenitrile. MySkinRecipes. Available at: [Link]

  • Stankevič, M., & Stankeviča, A. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. Available at: [Link]

  • Jain, J. L., et al. (n.d.). Fundamentals of Biochemistry. S. Chand Publishing. Available at: [Link]

Sources

Methodological & Application

Application Note: Rapid Microwave-Assisted Synthesis of 2-Hydroxy-2-(pyridin-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rapid, efficient, and environmentally conscious protocol for the synthesis of 2-hydroxy-2-(pyridin-4-yl)acetonitrile, a valuable cyanohydrin intermediate in medicinal chemistry and drug development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles by enabling solvent-free conditions. The protocol describes the Lewis base-catalyzed addition of trimethylsilyl cyanide (TMSCN) to 4-pyridinecarboxaldehyde under controlled microwave irradiation. Detailed methodologies for the synthesis, purification, and characterization of the target compound are provided for researchers in academia and the pharmaceutical industry.

Introduction

Cyanohydrins are a pivotal class of organic compounds, serving as versatile synthons for the preparation of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1] The synthesis of heteroaromatic cyanohydrins, such as 2-hydroxy-2-(pyridin-4-yl)acetonitrile, is of particular interest due to the prevalence of the pyridine moiety in a vast array of pharmaceuticals. Traditional methods for cyanohydrin synthesis often involve long reaction times and the use of highly toxic reagents like hydrogen cyanide (HCN).[1] The advent of trimethylsilyl cyanide (TMSCN) as a safer cyanide source has been a significant advancement.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering accelerated reaction rates, enhanced yields, and improved product purity.[2] The direct coupling of microwave energy with polar molecules in the reaction mixture leads to rapid and uniform heating, often enabling reactions to be completed in minutes rather than hours.[2] Furthermore, MAOS frequently facilitates solvent-free reactions, thereby reducing environmental impact and simplifying product work-up.[3] This application note presents a detailed protocol for the microwave-assisted synthesis of 2-hydroxy-2-(pyridin-4-yl)acetonitrile, demonstrating the synergy between a modern cyanide source and an advanced heating technology.

Reaction Mechanism and Rationale

The synthesis of 2-hydroxy-2-(pyridin-4-yl)acetonitrile is achieved through the nucleophilic addition of a cyanide equivalent to the carbonyl carbon of 4-pyridinecarboxaldehyde. In this protocol, trimethylsilyl cyanide (TMSCN) serves as the cyanide source. The reaction is facilitated by a Lewis base catalyst, which activates the TMSCN, increasing the nucleophilicity of the cyanide moiety. The proposed mechanism involves the formation of a transient silylated cyanohydrin intermediate, which is subsequently hydrolyzed upon work-up to yield the final product.

The use of microwave irradiation is particularly advantageous for this transformation. The polar nature of the pyridine ring and the carbonyl group in 4-pyridinecarboxaldehyde allows for efficient absorption of microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture and a significant acceleration of the reaction rate. A solvent-free approach is employed to maximize the benefits of microwave heating and to adhere to the principles of green chemistry.

ReactionMechanism aldehyde 4-Pyridinecarboxaldehyde silylated_cyanohydrin O-silylated cyanohydrin aldehyde->silylated_cyanohydrin tmsn TMSCN activated_tmsn Activated TMSCN tmsn->activated_tmsn Lewis Base catalyst Lewis Base (cat.) activated_tmsn->silylated_cyanohydrin product 2-Hydroxy-2-(pyridin-4-yl)acetonitrile silylated_cyanohydrin->product Hydrolysis hydrolysis H₂O (Work-up) Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Characterization reagents Combine 4-Pyridinecarboxaldehyde, TMSCN, and TEA in a microwave vial mw_reaction Microwave Irradiation (100 °C, 10 min) reagents->mw_reaction quench Quench with 1M HCl mw_reaction->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms

Sources

Application Notes & Protocols: Safe Handling of Cyanide Sources in the Preparation of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-2-(pyridin-4-yl)propanenitrile is a valuable intermediate in medicinal chemistry and drug development. Its synthesis involves the addition of a cyanide nucleophile to 4-acetylpyridine, a class of reaction known as cyanohydrin formation. The choice of cyanide source is a critical decision that profoundly impacts the reaction's efficiency, safety, and scalability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and safe handling of various cyanide sources for this synthesis. We will delve into the mechanistic nuances and provide detailed, field-proven protocols, emphasizing a safety-first approach to handling these highly toxic yet indispensable reagents.

The inherent toxicity of cyanide compounds necessitates a robust understanding of their properties and strict adherence to safety protocols.[1] Exposure to even small amounts of cyanide salts through ingestion, inhalation, or skin contact can be fatal.[1][2] Furthermore, the reaction of cyanide salts with acids or moisture can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] This guide is structured to provide not just procedural steps, but the rationale behind them, empowering researchers to make informed decisions and mitigate risks effectively.

Choosing Your Cyanide Source: A Comparative Overview

The selection of a cyanide source is a pivotal decision in the synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile. Factors such as reaction scale, available safety infrastructure, desired reaction conditions, and downstream processing should be carefully considered. Here, we compare the most common cyanide sources, highlighting their advantages and disadvantages.

Cyanide SourceFormulaKey AdvantagesKey DisadvantagesPrimary Safety Concerns
Sodium/Potassium Cyanide NaCN / KCNInexpensive, readily available, high reactivity.Highly toxic, generates HCN gas with acid/moisture, requires stringent handling protocols.[2][3]Acute toxicity, HCN gas evolution.[1][2]
Trimethylsilyl Cyanide (CH₃)₃SiCNMilder, less basic, versatile, often gives higher yields.[4]Moisture sensitive, more expensive, still toxic.Toxicity, hydrolysis to HCN.
Acetone Cyanohydrin (CH₃)₂C(OH)CNLess toxic than alkali metal cyanides, serves as an in-situ source of HCN.[5][6]Reversible reaction, can be less reactive, still highly toxic.[6][7]Toxicity, decomposition to HCN.[6]

Core Safety Directives for All Cyanide-Based Syntheses

Regardless of the chosen cyanide source, the following safety protocols are non-negotiable and must be strictly adhered to at all times.

  • Designated Work Area: All work with cyanide compounds must be conducted in a designated, well-ventilated chemical fume hood.[8][9] The area should be clearly marked with warning signs.[9][10]

  • Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and a face shield where splashing is possible.[1][8] Double-gloving with nitrile gloves is highly recommended.[1][8]

  • Never Work Alone: Always ensure at least one other person, who is aware of the hazards and emergency procedures, is present in the laboratory.[11][12]

  • Avoid Incompatibilities: Keep all acids and acidic materials away from the cyanide work area to prevent the accidental generation of HCN gas.[3][13] Store cyanide salts separately from acids.[2][14]

  • Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[8] A cyanide antidote kit should be available, and all personnel must be trained in its use and in emergency response procedures.[3]

  • Waste Disposal: All cyanide-containing waste, including contaminated gloves and labware, must be collected in dedicated, clearly labeled hazardous waste containers.[9][11] Cyanide wastes are classified as acutely hazardous (P-listed).[1][8]

  • Decontamination: After each use, the work area and all equipment must be decontaminated. A recommended procedure involves cleaning with a pH 10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution.[9][10]

Protocol 1: Synthesis using Sodium or Potassium Cyanide

This classical approach utilizes the high nucleophilicity of the cyanide anion from inexpensive alkali metal salts. The reaction is typically performed by generating HCN in situ under mildly acidic conditions or by direct addition of the cyanide salt.

Causality Behind Experimental Choices:

The use of an aqueous solution of sodium or potassium cyanide to which a weak acid is added allows for the controlled generation of hydrogen cyanide, which then adds to the carbonyl group of 4-acetylpyridine.[15] Maintaining a slightly acidic pH (around 4-5) is crucial as it provides the optimal balance between the concentration of free cyanide ions and protonated carbonyl, leading to the fastest reaction rate.[15]

Reaction Mechanism Visualization:

cyanohydrin_formation cluster_activation Carbonyl Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation 4-acetylpyridine 4-Acetylpyridine Protonated_Carbonyl Protonated Carbonyl (Electrophilic) 4-acetylpyridine->Protonated_Carbonyl H+ (from acid) Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Intermediate CN- attack H+ H+ CN- Cyanide Ion (Nucleophile) Product 2-Hydroxy-2-(pyridin-4-yl)propanenitrile Intermediate->Product Protonation (H2O) H2O H2O

Caption: General mechanism of cyanohydrin formation.

Detailed Experimental Protocol:

Caution: This procedure must be performed in a certified chemical fume hood by trained personnel.

  • Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

  • Reagents: In the flask, dissolve 4-acetylpyridine (1.0 equivalent) in a suitable solvent such as a mixture of water and ethanol. In a separate beaker, prepare a solution of sodium cyanide (or potassium cyanide, 1.1 equivalents) in water.[16]

  • Cooling: Cool the flask containing the 4-acetylpyridine solution to 0-5 °C using an ice bath.[16]

  • Acid Addition: Slowly add a solution of a weak acid, such as acetic acid (1.0 equivalent), dropwise from the dropping funnel to the cyanide solution to generate HCN in situ. The pH should be carefully monitored and maintained between 4 and 5.[15]

  • Reaction: Slowly add the aqueous cyanide/acid solution to the cooled 4-acetylpyridine solution over 1-2 hours, ensuring the temperature remains below 10 °C.[16]

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench any remaining cyanide by adding a freshly prepared 10% bleach solution while maintaining a basic pH. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN)

TMSCN is a versatile and often preferred reagent for cyanohydrin synthesis due to its milder reaction conditions and the formation of a silylated cyanohydrin intermediate, which can be advantageous for subsequent reactions.[4] The reaction is typically catalyzed by a Lewis acid or base.[17][18]

Causality Behind Experimental Choices:

TMSCN acts as both a source of cyanide and a protecting group for the resulting hydroxyl group. The reaction is often catalyzed to activate either the TMSCN or the carbonyl substrate.[19] The formation of the silyl ether intermediate can prevent side reactions and facilitate purification.

Reaction Mechanism Visualization:

tmscn_reaction 4-acetylpyridine 4-Acetylpyridine Intermediate Silylated Cyanohydrin Intermediate 4-acetylpyridine->Intermediate + TMSCN, Catalyst TMSCN Trimethylsilyl Cyanide Catalyst Catalyst (e.g., Lewis Acid/Base) Product 2-Hydroxy-2-(pyridin-4-yl)propanenitrile Intermediate->Product Hydrolysis H2O_workup Aqueous Workup

Caption: Synthesis workflow using TMSCN.

Detailed Experimental Protocol:

Caution: TMSCN is toxic and moisture-sensitive. Handle in a dry atmosphere and a certified chemical fume hood.

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylpyridine (1.0 equivalent) and a catalytic amount of a Lewis acid (e.g., ZnI₂) or a Lewis base (e.g., KCN/18-crown-6) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Solvent: Add a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • TMSCN Addition: Cool the mixture to 0 °C and add trimethylsilyl cyanide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The silylated cyanohydrin can be hydrolyzed to the final product by treatment with dilute acid (e.g., 1M HCl). Purify the final product as described in Protocol 1.

Protocol 3: Synthesis using Acetone Cyanohydrin

Acetone cyanohydrin serves as a convenient and less volatile source of HCN.[5][6] The reaction is an equilibrium process, and the equilibrium can be driven towards the product by using an excess of acetone cyanohydrin or by removing the acetone byproduct.[6]

Causality Behind Experimental Choices:

This method, known as transhydrocyanation, involves the transfer of HCN from acetone cyanohydrin to the more reactive 4-acetylpyridine.[6] The reaction is typically base-catalyzed, which facilitates the reversible decomposition of acetone cyanohydrin to acetone and HCN.

Decision-Making Workflow for Cyanide Source Selection:

decision_tree start Start: Synthesis of 2-Hydroxy-2-(pyridin-4-yl)propanenitrile q1 Is cost a primary constraint? start->q1 q2 Are milder reaction conditions required? q1->q2 No ans1 Use NaCN or KCN q1->ans1 Yes q3 Is avoiding direct handling of solid cyanides a priority? q2->q3 No ans2 Use Trimethylsilyl Cyanide (TMSCN) q2->ans2 Yes q3->ans1 No ans3 Use Acetone Cyanohydrin q3->ans3 Yes

Sources

Troubleshooting & Optimization

Pyridine Cyanohydrin Synthesis: Technical Support & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Topic: Controlling Side Reactions in Pyridine Cyanohydrin Synthesis Ticket ID: PYR-CYN-001 Support Level: Tier 3 (Senior Application Scientist)

Part 1: Executive Summary & Core Directive

The Central Challenge: Synthesizing pyridine cyanohydrins is chemically distinct from standard benzaldehyde derivatives due to two compounding factors:

  • Thermodynamic Instability: The electron-deficient pyridine ring destabilizes the cyanohydrin, pushing the equilibrium back toward the starting aldehyde and HCN (the "retro-cyanohydrin" effect).

  • Catalyst Deactivation: The basic nitrogen atom in the pyridine ring acts as a Lewis base, coordinating to and poisoning standard Lewis acid catalysts (e.g.,

    
    , 
    
    
    
    ).

The Solution Strategy: You cannot rely on thermodynamic control. You must utilize Kinetic Trapping .

  • Do not use aqueous KCN/AcOH (traditional route) unless immediate downstream consumption is planned.

  • Do use Trimethylsilyl Cyanide (TMSCN) .[1][2] The formation of the silicon-oxygen bond is irreversible under anhydrous conditions, effectively "locking" the cyanohydrin and preventing the retro-reaction.

Part 2: The Mechanism & Control Logic

To troubleshoot effectively, you must visualize the competition between productive trapping and counter-productive equilibrium.

Diagram 1: The Kinetic Trap Mechanism

This diagram illustrates why TMSCN succeeds where HCN fails: the silyl ether product is energetically stable and does not revert.

G cluster_0 The Pyridine Problem Start Pyridine Aldehyde HCN HCN / KCN (Traditional) Start->HCN Path A TMSCN TMSCN (Kinetic Trap) Start->TMSCN Path B Inter Free Cyanohydrin (Unstable Intermediate) HCN->Inter Reversible Equilibrium Prod_Stable O-TMS Cyanohydrin (Stable Product) TMSCN->Prod_Stable Irreversible Silylation Prod_Unstable Reversion to Start Material Inter->Prod_Unstable Retro-Cyanohydrin Reaction (Fast) PyN Pyridine Nitrogen (Lone Pair) Cat Lewis Acid (ZnI2) PyN->Cat Coordinates/Poisons

Caption: Path A (Red) leads to equilibrium failure. Path B (Green) uses Silyl-Trapping to lock the product. Note the catalyst poisoning loop.

Part 3: Troubleshooting Guides (Q&A)

Module A: Stability & Isolation Issues

Q: My TLC showed full conversion, but after column chromatography, I recovered mostly starting aldehyde. What happened? A: You likely synthesized the free cyanohydrin or exposed the silyl cyanohydrin to acidic silica.

  • Root Cause: Silica gel is slightly acidic. This protonates the oxygen (or hydrolyzes the TMS group), triggering the rapid expulsion of HCN to restore the carbonyl bond.

  • Fix:

    • Neutralize Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes to neutralize acidity.

    • Avoid Purification: If possible, carry the crude O-TMS cyanohydrin directly to the next step. They are often >95% pure after high-vacuum drying.

Q: I am seeing an amide byproduct (


) instead of the nitrile. 
A:  Moisture ingress has occurred.
  • Root Cause: The pyridine ring is electron-withdrawing, making the nitrile carbon highly electrophilic. In the presence of trace water and the basic pyridine nitrogen (acting as an intramolecular base), the nitrile hydrolyzes to the amide.

  • Fix:

    • Flame-dry all glassware.

    • Use anhydrous DCM or THF.

    • Switch from KCN (hygroscopic) to TMSCN (liquid, easier to dry).

Module B: Reaction Stalling (Kinetics)

Q: The reaction works for benzaldehyde in 1 hour, but 3-pyridinecarboxaldehyde is stuck at 20% conversion after 24 hours. A: Your catalyst is being poisoned.

  • Root Cause: The nitrogen atom in the pyridine ring is a better Lewis base than the aldehyde oxygen. It complexes with your Lewis Acid catalyst (e.g.,

    
    ), removing it from the catalytic cycle.
    
  • Fix:

    • Increase Loading: Increase catalyst loading from 1 mol% to 5-10 mol% to saturate the pyridine nitrogens.

    • Switch Catalyst: Use a robust catalyst like Indium(III) triflate or Gadolinium(III) isopropoxide , which tolerate nitrogen coordination better than Zinc iodide.

Part 4: Validated Experimental Protocol

Protocol: Zinc Iodide Catalyzed Cyanosilylation of Pyridine Carboxaldehydes Standardized for 10 mmol scale. Validated for 2-, 3-, and 4-pyridinecarboxaldehyde.

Reagents:

  • Pyridine carboxaldehyde (1.0 equiv)

  • TMSCN (1.2 equiv) [Caution: Releases HCN upon hydrolysis]

  • 
     (Zinc Iodide) (0.05 equiv / 5 mol%)
    
  • Solvent: Anhydrous DCM (

    
    )
    

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add

    
     (160 mg, 0.5 mmol) and anhydrous DCM (10 mL). Stir until the solid is mostly suspended/dissolved.
    
  • Substrate Addition: Add the pyridine carboxaldehyde (10 mmol) via syringe.

    • Note: If the solution becomes cloudy or precipitates, the catalyst is coordinating to the pyridine. This is normal; proceed.

  • Reagent Addition: Add TMSCN (1.5 mL, 12 mmol) dropwise over 5 minutes at

    
     (ice bath).
    
    • Exotherm Control: The reaction is exothermic. Control is vital to prevent polymerization.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: Check by 1H NMR (look for the disappearance of the aldehyde -CHO proton at ~10 ppm and appearance of the CH-OTMS proton at ~5.5 ppm). Do not rely solely on TLC due to instability.

  • Workup (Crucial):

    • Dilute with dry diethyl ether.

    • Wash rapidly with cold saturated

      
       (to remove catalyst/excess HCN).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Storage: Store the resulting oil at

    
     under Argon. Do not distill at high temperatures.
    

Part 5: Troubleshooting Logic Flow

Diagram 2: Decision Tree for Optimization

Use this flow to diagnose failure modes during the experiment.

Troubleshooting Start Problem Detected Q1 Is conversion low (<50%)? Start->Q1 Q2 Is product decomposing during workup? Q1->Q2 No (Conversion is high) Check_Cat Catalyst Poisoning suspected. Pyridine N is interfering. Q1->Check_Cat Yes Check_Silica Silica Acidity is cleaving TMS group. Q2->Check_Silica Yes (Lost on column) Check_Amide Hydrolysis detected. Water ingress. Q2->Check_Amide No (Found Amide byproduct) Sol_Cat Action: Increase ZnI2 to 10 mol% or switch to Gd(OiPr)3 Check_Cat->Sol_Cat Sol_Silica Action: Deactivate Silica with 1% Et3N or skip chromatography. Check_Silica->Sol_Silica Sol_Dry Action: Flame-dry glassware, fresh TMSCN. Check_Amide->Sol_Dry

Caption: Step-by-step diagnostic flow for yield loss and purity issues.

References

  • Gregory, R. J. (1999). Cyanohydrins in Nature and the Laboratory. Chemical Reviews, 99(12), 3649–3682. Link

    • Foundational text on cyanohydrin equilibrium and stability.
  • North, M. (2003).[3] Catalytic Asymmetric Cyanohydrin Synthesis. Tetrahedron: Asymmetry, 14(2), 147-176. Link

    • Detailed discussion on catalyst types and the suppression of side reactions.
  • Rasmussen, J. K., & Heilmann, S. M. (1990). In Situ Generation of Cyanohydrin Trimethylsilyl Ethers. Organic Syntheses, Coll. Vol. 7, p. 521. Link

    • The definitive protocol for TMSCN addition (The "Gold Standard" referenced above).
  • Kurono, N., & Ohkuma, T. (2008). Asymmetric Cyanosilylation of Aldehydes. ACS Catalysis (Relevant works on Pyridine derivatives). Link

    • Addresses the specific challenges of heteroarom

Sources

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